

Product Comparison: NMR Prediction & Analysis Software

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Compound of Interest

Compound Name: *1,5-Dimethyl-1h-pyrazole-4-carboximidamide*

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When experimental chemical shifts are ambiguous, researchers rely on computational prediction tools. Below is an objective performance comparison of the three industry-standard software solutions for predicting the amidine carbon shift in pyrazole-1-carboxamidines.

Prediction Tool	Methodology	Accuracy (Amidine C)	Strengths	Limitations
Gaussian 16	DFT / GIAO (B3LYP/6-31G**)	High (± 1.5 ppm)	Accounts for 3D conformation, tautomeric equilibria, and implicit solvent effects (PCM).	Computationally expensive; requires manual geometry optimization prior to NMR calculation.
Mestrelab Mnova	Machine Learning / Ensemble	Moderate (± 4.0 ppm)	Seamless integration with experimental raw data; excellent for standard heterocyclic scaffolds.	Struggles with cationic amidines (e.g., hydrochloride salts) due to limited training data for these specific salts.
PerkinElmer ChemDraw	Additivity Rules / HOSE	Low (± 7.0 ppm)	Instantaneous prediction; built directly into standard chemical drawing workflows.	Frequently misassigns the amidine carbon by failing to account for the strong electron-withdrawing effect of the N1-pyrazole attachment.

Data Synthesis: While empirical tools like ChemDraw and Mnova are excellent for rapid structural triage, they often underestimate the downfield shift of the amidine carbon in pyrazoles[3]. For publication-quality assignments, Gaussian 16 (DFT) remains the computational gold standard, though it must always be anchored by 2D experimental data.

Experimental Causality & Self-Validating Protocols

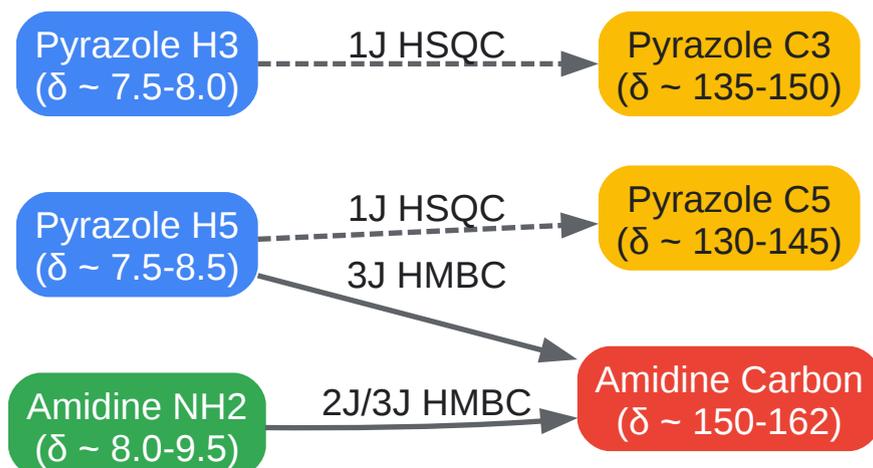
To bypass the limitations of empirical prediction software, analytical chemists must utilize a self-validating experimental workflow. The following protocol leverages heteronuclear 2D NMR to establish an unbroken chain of bond connectivity.

Step-by-Step NMR Acquisition Protocol

- Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the amidinopyrazole in 0.6 mL of DMSO-

.
 - Causality: Amidine groups undergo rapid proton exchange and form strong intermolecular hydrogen bonds in non-polar solvents (like CDCl₃), leading to severe line broadening or complete disappearance of the amidine carbon signal. DMSO- acts as a strong hydrogen-bond acceptor, breaking these aggregates and yielding sharp, quantifiable ¹³C signals[1].
- 1D ¹³C{¹H} Acquisition: Acquire the spectrum using an inverse-gated decoupling sequence if quantitative integration is required. Calibrate the chemical shift axis strictly to the DMSO-septet at δ 39.52 ppm.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Self-Validation Check: The HSQC maps all protons to their directly attached carbons (). Because the amidine carbon is quaternary, it will not appear in the HSQC spectrum. This immediately filters out the protonated pyrazole C4 (δ ~105–110 ppm) and, depending on substitution, the C3/C5 carbons (δ ~130–145 ppm)[4].
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Mechanistic Assignment: Set the long-range coupling delay to optimize for couplings (typically 8 Hz). The defining signature of the amidine carbon is a strong cross-peak originating from the pyrazole H5 proton. Because H5 is adjacent to the N1

atom bearing the amidine group, this correlation unambiguously distinguishes the amidine carbon from any other quaternary carbons in the system[3].



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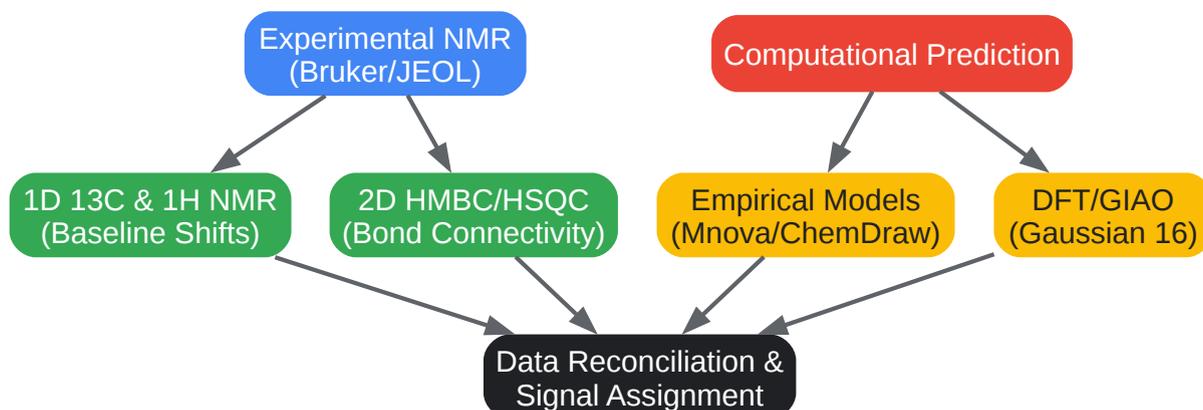
Fig 1: 2D NMR logical workflow for unambiguous assignment of the pyrazole amidine carbon.

Quantitative Data Presentation: Characteristic Chemical Shifts

To serve as a benchmarking reference, the table below consolidates the experimentally verified ^{13}C NMR chemical shifts of the amidine carbon and the pyrazole ring carbons across several highly utilized amidinopyrazole derivatives[1][2][4].

Compound	Solvent	Amidine Carbon (δ ppm)	Pyrazole C3 (δ ppm)	Pyrazole C5 (δ ppm)	Pyrazole C4 (δ ppm)
1H-Pyrazole-1-carboxamide HCl	DMSO-	158.4	146.5	128.1	109.5
1-[(N-Phenylthiocarbonyl)amido]pyrazole	DMSO-	152.7	143.8	128.8	109.5
5-Fluoro-1-amidinopyrazole	DMSO-	153.8	139.0	145.1 (d,)	153.5
N,N'-Di-Boc-1H-pyrazole-1-carboxamide	CDCl	139.1	142.7	128.9	109.7

Note: The addition of electron-withdrawing Boc protecting groups significantly shields the amidine carbon, shifting it upfield to ~139 ppm, whereas protonated hydrochloride salts push the amidine resonance downfield toward ~158–160 ppm.



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Fig 2: Integrated analytical workflow combining experimental NMR and computational prediction.

References

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